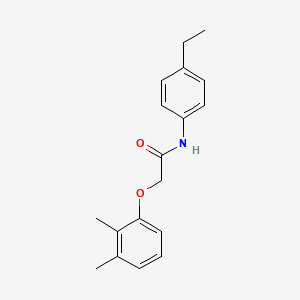

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including stirring of specific precursors in dry conditions, followed by recrystallization and elucidation using spectroscopic techniques. For example, Sharma et al. (2018) demonstrated the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, in dry dichloromethane, and subsequent steps (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal structure of certain acetamide derivatives has been solved, revealing intermolecular and intramolecular hydrogen bonds that play a crucial role in their stability and reactivity (Nikonov et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including transsilylation, which leads to the formation of new compounds with distinct structures and properties. The reactions often involve the use of specific reagents and conditions to achieve the desired outcomes (Nikonov et al., 2016).

Applications De Recherche Scientifique

Anticancer and Anticonvulsant Properties

- Compounds related to 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide have been synthesized and assessed for their biological activities. For instance, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has demonstrated potential anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that derivatives of 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide could be promising candidates for anticancer drug development (G. Sharma et al., 2018).

- Another study on the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs highlights the potential of these compounds in epilepsy treatment. The research found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide exhibited significant efficacy in mouse models, indicating the therapeutic potential of similar compounds (E. Pękala et al., 2011).

Analgesic and Anti-Inflammatory Activities

- The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide and its subsequent studies indicate its potential for analgesic and anti-inflammatory applications. Improvements in the synthesis process for this compound have also been explored, suggesting a pathway for the development of new therapeutic agents (Gong Fenga, 2007).

Pesticide Development

- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. These compounds, including several derivatives of 2-(4-chlorophenoxy)-N-(hydroxyethyl) acetamide, have shown promise in this application, highlighting the versatility of the chemical structure in developing new agrochemicals (E. Olszewska et al., 2009).

Antifungal Agents

- Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent antifungal agents against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. This suggests that structurally similar compounds might also hold significant antifungal properties, offering a potential route for the development of new antifungal therapies (D. Bardiot et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRRQMKKIYRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)